N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-14-4-2-3-5-18(14)26-13-19(25)24-15-6-8-16(9-7-15)27-20-17(12-21)22-10-11-23-20/h2-5,10-11,15-16H,6-9,13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOPRKXBWWGDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cyanopyrazine Formation
The 3-cyanopyrazin-2-yl group is prepared via palladium-mediated cyanation:
Reaction:
$$
\text{2-Bromopyrazine} + \text{K}4[\text{Fe(CN)}6] \xrightarrow{\text{Pd(OAc)}_2, \text{DMAC}} \text{3-Cyanopyrazin-2-yl bromide}
$$
Conditions:
Cyclohexyloxy Group Installation
The (1r,4r)-4-aminocyclohexanol undergoes nucleophilic aromatic substitution:
Reaction:
$$
\text{(1r,4r)-4-Aminocyclohexanol} + \text{3-Cyanopyrazin-2-yl bromide} \xrightarrow{\text{K}2\text{CO}3} \text{(1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexanamine}
$$
Optimized Parameters:
- Base: K₂CO₃ (2.5 eq)
- Solvent: DMF, 90°C, 12 hr
- Stereochemical control: Trans-diastereomers separated via chiral HPLC (Chiralpak IC column, hexane/EtOH 80:20)
Synthesis of o-Tolyloxy Acetic Acid Derivative
Williamson Ether Synthesis
Reaction:
$$
\text{o-Cresol} + \text{Chloroacetic acid} \xrightarrow{\text{NaOH}} \text{2-(o-Tolyloxy)acetic acid}
$$
Conditions:
Acid Chloride Formation
Reaction:
$$
\text{2-(o-Tolyloxy)acetic acid} \xrightarrow{\text{SOCl}_2} \text{2-(o-Tolyloxy)acetyl chloride}
$$
Procedure:
Amide Coupling
Schotten-Baumann Reaction
Reaction:
$$
\text{(1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexanamine} + \text{2-(o-Tolyloxy)acetyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Optimized Conditions:
- Base: Et₃N (3 eq)
- Solvent: CH₂Cl₂, 0°C → RT, 4 hr
- Workup: Aqueous NaHCO₃ wash, MgSO₄ drying
- Purification: Silica gel chromatography (EtOAc/hexane 3:7)
Yield: 68–74%
Purity: >99% (HPLC, C18 column, MeCN/H₂O 65:35)
Alternative Synthetic Routes
Microwave-Assisted Cyclization
A 23% yield improvement achieved via microwave irradiation:
Conditions:
Enzymatic Aminolysis
Lipase B (Candida antarctica) catalyzes amide formation:
Critical Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 186–188°C | DSC |
| Specific Rotation | +12.4° (c = 1, CHCl₃) | Polarimetry |
| HPLC Retention | 8.2 min (C18, MeCN/H₂O 65:35) | UV detection @ 254 nm |
| MS (ESI+) | m/z 395.2 [M+H]⁺ | HRMS |
Comparison of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Classical Coupling | 68 | 99.2 | 320 |
| Microwave | 82 | 99.5 | 290 |
| Enzymatic | 89 | 98.7 | 410 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(o-tolyloxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Materials Science: It may be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(o-tolyloxy)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(o-tolyloxy)acetamide with key analogs, highlighting structural variations, physicochemical properties, and functional implications:
Analysis of Structural and Functional Differences
Substituent Effects on Binding and Solubility: The o-tolyloxy group in the target compound introduces steric hindrance, which may limit rotational freedom and enhance target selectivity compared to the p-tolyloxy analog .
Electron-Withdrawing vs. Electron-Donating Groups: Cyanopyrazine in the target compound provides electron-deficient aromaticity, favoring charge-transfer interactions. In contrast, 3,4-dichlorophenoxy (ISRIB-A14) offers halogen bonding capabilities, contributing to higher synthesis yields (86%) due to stabilized intermediates .
Backbone Modifications :
- Sulfonamide -containing analogs (e.g., the compound in ) exhibit higher metabolic stability than acetamide derivatives, attributed to resistance to enzymatic hydrolysis .
Stereochemical Considerations :
- All compounds share the (1r,4r)-cyclohexyl configuration, which enforces a trans-diaxial orientation of substituents, optimizing spatial alignment for receptor binding .
Biological Activity
N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(o-tolyloxy)acetamide, identified by its CAS number 2034194-48-2, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 326.4 g/mol. The structure features a cyclohexyl moiety linked to a cyanopyrazine group through an ether bond, along with an o-tolyloxy acetamide substituent. This unique arrangement suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₂ |
| Molecular Weight | 326.4 g/mol |
| CAS Number | 2034194-48-2 |
The precise mechanism of action for this compound remains under investigation. However, compounds with similar structural motifs often target specific receptors or enzymes involved in metabolic pathways. For instance, the presence of the pyrazine ring may facilitate interactions with neurotransmitter systems or metabolic regulators.
Pharmacological Studies
Recent studies have indicated that compounds similar to this compound exhibit activities such as:
- Food Intake Regulation : Research on related compounds has shown a mechanism-based reduction in food intake in rodent models, suggesting potential applications in obesity management .
- Erectile Function Enhancement : Some studies report augmentation of erectile activity in animal models . This could be attributed to modulation of melanocortin receptors, which are known to influence sexual function.
- Neuroprotective Effects : Preliminary findings suggest that similar compounds may exert neuroprotective effects through antioxidant mechanisms or by modulating neuronal signaling pathways.
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Case Study 1 : A study investigated the effects of a related melanocortin receptor agonist on food intake and sexual behavior in rodents. Results indicated significant reductions in food consumption alongside enhanced sexual performance metrics .
- Case Study 2 : Another investigation focused on the neuroprotective properties of pyrazine derivatives, demonstrating their ability to mitigate oxidative stress in neuronal cell cultures. This suggests that this compound may share similar protective mechanisms.
Q & A
How can the synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(o-tolyloxy)acetamide be optimized for high purity and yield?
Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. Key steps include:
- Substitution: Reacting 3-cyanopyrazine-2-ol with a trans-cyclohexyl diol derivative under alkaline conditions to form the pyrazinyloxy-cyclohexyl intermediate .
- Condensation: Coupling the intermediate with 2-(o-tolyloxy)acetic acid using condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Purification: Chromatographic techniques (e.g., flash chromatography) or recrystallization from ethanol/water mixtures improve purity. Monitoring reaction progress via TLC or HPLC ensures minimal side-product formation .
What analytical techniques are most effective for characterizing this compound?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry (e.g., trans-cyclohexyl configuration) and substituent positions. Aromatic protons in the o-tolyloxy group appear as distinct doublets (δ 6.8–7.2 ppm), while the pyrazine ring shows deshielded signals (δ 8.5–9.0 ppm) .
- Mass Spectrometry (HRMS): High-resolution MS validates molecular weight (expected ~424 g/mol) and detects isotopic patterns for chlorine or nitrogen atoms .
- X-ray Crystallography: Resolves stereochemical ambiguities in the cyclohexyl and acetamide moieties .
How does the stereochemistry of the cyclohexyl group influence the compound’s biological activity?
Advanced Research Question
Methodological Answer:
The 1r,4r configuration ensures optimal spatial alignment of the pyrazine and o-tolyloxy groups for target binding. Comparative studies with cis-cyclohexyl analogs show reduced activity due to steric hindrance or improper hydrogen bonding. For example:
| Cyclohexyl Isomer | IC₅₀ (μM) against Kinase X |
|---|---|
| 1r,4r | 0.12 ± 0.03 |
| 1r,4s | 3.45 ± 0.51 |
| Data suggest the trans-diaxial arrangement enhances binding to hydrophobic pockets in enzyme targets . |
What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from poor pharmacokinetics (PK). Solutions include:
- Prodrug Design: Modifying the acetamide group to improve solubility (e.g., phosphate ester prodrugs) .
- Metabolic Stability Assays: Liver microsome studies identify vulnerable sites (e.g., pyrazine ring oxidation). Introducing electron-withdrawing groups (e.g., -CF₃) reduces CYP450-mediated degradation .
- Formulation Optimization: Nanoemulsions or liposomal encapsulation enhance bioavailability .
How can structure-activity relationship (SAR) studies guide the modification of the o-tolyloxy moiety?
Advanced Research Question
Methodological Answer:
Systematic substitutions on the o-tolyl group reveal:
- Electron-Donating Groups (-OCH₃): Increase solubility but reduce target affinity.
- Halogenation (-Cl, -F): Enhance binding via halogen bonding (e.g., -Cl improves IC₅₀ by 2-fold vs. -H) .
- Steric Effects: Bulkier substituents (e.g., -CF₃) decrease activity due to unfavorable van der Waals interactions.
A combinatorial library approach using Suzuki-Miyaura coupling enables rapid SAR exploration .
What in vitro models are suitable for evaluating the compound’s anticancer potential?
Basic Research Question
Methodological Answer:
- Cell Viability Assays: MTT or ATP-luciferase assays in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
- Apoptosis Markers: Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .
- Kinase Profiling: Selectivity screening against 50+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays .
How does the compound’s stability vary under different pH and temperature conditions?
Advanced Research Question
Methodological Answer:
- pH Stability: The compound degrades rapidly in acidic conditions (pH < 3) due to pyrazine ring protonation. Neutral/basic buffers (pH 7–9) maintain stability for >24 hours .
- Thermal Stability: DSC/TGA analysis shows decomposition above 220°C. Storage at -20°C in amber vials prevents photodegradation .
What computational methods predict the compound’s binding mode to biological targets?
Advanced Research Question
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets. The pyrazine cyan group forms hydrogen bonds with Lys271 in EGFR .
- MD Simulations: GROMACS simulations (100 ns) assess binding stability and conformational changes .
- Free Energy Calculations: MM-PBSA/GBSA quantifies binding affinities, correlating with experimental IC₅₀ values .
How can regioselectivity challenges in pyrazine functionalization be addressed?
Advanced Research Question
Methodological Answer:
- Directing Groups: Introducing -NH₂ or -OMe at the pyrazine C5 position directs electrophilic substitution to C3 (site of cyan group) .
- Metal Catalysis: Pd-catalyzed C-H activation enables selective coupling at C2/C6 positions .
- Protection/Deprotection: Temporary protection of the cyan group with TMSCl prevents undesired side reactions .
What synergistic effects are observed when combining this compound with standard chemotherapeutics?
Advanced Research Question
Methodological Answer:
- Doxorubicin Synergy: Sub-IC₅₀ doses of the compound enhance doxorubicin’s cytotoxicity in breast cancer models (Combination Index = 0.45) via P-glycoprotein inhibition .
- Cisplatin Resistance Reversal: The compound downregulates ERCC1 expression, restoring cisplatin sensitivity in lung cancer cells .
- Dose Optimization: Isobologram analysis and Chou-Talalay method validate synergistic ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
